Cas no 1934465-03-8 ((1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol)

(1-Methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic alcohol featuring a dual-functional structure incorporating both triazole and pyrazole moieties. This compound exhibits potential as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive hydroxyl group and nitrogen-rich aromatic systems. The presence of these heterocycles enhances its utility in metal coordination chemistry and as a building block for bioactive molecules. Its stable yet modifiable structure allows for selective functionalization, making it valuable in medicinal chemistry for drug discovery applications. The compound’s well-defined stereochemistry and purity ensure reproducibility in research and industrial processes.
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol structure
1934465-03-8 structure
Product name:(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
CAS No:1934465-03-8
MF:C7H9N5O
Molecular Weight:179.179260015488
CID:5796153
PubChem ID:126982888

(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol 化学的及び物理的性質

名前と識別子

    • 1H-1,2,3-Triazole-5-methanol, 1-methyl-α-1H-pyrazol-4-yl-
    • (1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
    • インチ: 1S/C7H9N5O/c1-12-6(4-10-11-12)7(13)5-2-8-9-3-5/h2-4,7,13H,1H3,(H,8,9)
    • InChIKey: ZGZKRXWEDMWPBF-UHFFFAOYSA-N
    • SMILES: C(C1=CNN=C1)(C1=CN=NN1C)O

じっけんとくせい

  • 密度みつど: 1.56±0.1 g/cm3(Predicted)
  • Boiling Point: 483.8±55.0 °C(Predicted)
  • 酸度系数(pKa): 12.70±0.20(Predicted)

(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1116688-0.05g
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
1934465-03-8 95%
0.05g
$1008.0 2023-10-27
Enamine
EN300-1116688-0.1g
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
1934465-03-8 95%
0.1g
$1056.0 2023-10-27
Enamine
EN300-1116688-2.5g
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
1934465-03-8 95%
2.5g
$2351.0 2023-10-27
Enamine
EN300-1116688-1g
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
1934465-03-8 95%
1g
$1200.0 2023-10-27
Enamine
EN300-1116688-1.0g
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
1934465-03-8
1g
$1515.0 2023-05-24
Enamine
EN300-1116688-5.0g
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
1934465-03-8
5g
$4391.0 2023-05-24
Enamine
EN300-1116688-0.25g
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
1934465-03-8 95%
0.25g
$1104.0 2023-10-27
Enamine
EN300-1116688-5g
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
1934465-03-8 95%
5g
$3479.0 2023-10-27
Enamine
EN300-1116688-0.5g
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
1934465-03-8 95%
0.5g
$1152.0 2023-10-27
Enamine
EN300-1116688-10.0g
(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol
1934465-03-8
10g
$6512.0 2023-05-24

(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol 関連文献

(1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanolに関する追加情報

Research and Development of (1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol (CAS No. 1934465-03-8)

The compound (1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol, identified by the CAS registry number 1934465-03-8, has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This molecule is a derivative of methanol, featuring a triazole and pyrazole ring system, which are known for their stability and reactivity in organic synthesis. The presence of these heterocyclic groups imparts distinctive electronic and steric properties to the compound, making it a valuable substrate for further chemical modifications.

Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery and materials science. The triazole ring, in particular, has been extensively studied for its role in click chemistry reactions, such as the Huisgen cycloaddition. This reactivity has led to the exploration of (1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol as a potential building block for constructing complex molecular architectures. Researchers have demonstrated that this compound can undergo various transformations, including alkylation, acylation, and coupling reactions, which expand its utility in synthetic chemistry.

In the context of pharmaceutical research, the compound's unique structure has been investigated for its potential bioactivity. Preliminary assays have suggested that it may exhibit modulatory effects on certain enzyme systems or receptors. For instance, studies have explored its interaction with histone deacetylases (HDACs), which are key targets in cancer therapy. While further research is needed to validate these findings, the compound's preliminary results indicate promising avenues for drug development.

Beyond pharmacology, (1-methyl-1H-1,2,3-triazol-5-yl)(1H-pyrazol-4-yl)methanol has also been examined for its role in materials science. Its ability to form stable coordination complexes with transition metals has led to its consideration as a ligand in catalytic systems. Recent reports have demonstrated its effectiveness in facilitating asymmetric catalysis under mild conditions, which could have implications for industrial chemical processes.

The synthesis of this compound has been optimized through advancements in organic chemistry techniques. Traditional methods involving multi-step syntheses have been replaced with more efficient protocols that leverage modern catalysts and reaction conditions. For example, the use of microwave-assisted synthesis has significantly reduced reaction times while maintaining high yields. These improvements not only enhance the scalability of production but also contribute to the sustainability of chemical manufacturing.

In terms of environmental impact and safety considerations, studies have been conducted to assess the compound's biodegradability and toxicity profiles. Initial data suggest that it exhibits low acute toxicity and is rapidly metabolized under simulated environmental conditions. These findings are crucial for ensuring that its use in commercial applications aligns with regulatory standards and environmental best practices.

Looking forward, ongoing research into (1-methyl-1H-1,2,3-triazol-5-yl)( H-pyrazol-4-yl)methanol is expected to uncover additional functional applications. Collaborative efforts between academic institutions and industry partners are fostering innovation in areas such as green chemistry and sustainable materials development. As our understanding of this compound deepens, it is anticipated that new opportunities will emerge for leveraging its unique properties across diverse scientific disciplines.

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